molecular formula C6H12FNO B13012667 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B13012667
M. Wt: 133.16 g/mol
InChI Key: YGHRXBQDVCIGNF-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine is a bicyclic amine featuring a fluoromethyl substituent at the 4-position of the tetrahydro-2H-pyran ring. This compound belongs to a class of molecules where substituents on the pyran ring modulate physicochemical and pharmacological properties. The fluoromethyl group introduces electronegativity and metabolic stability, making it valuable in medicinal chemistry for central nervous system (CNS) drug development and enzyme inhibition applications .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

4-(fluoromethyl)oxan-4-amine

InChI

InChI=1S/C6H12FNO/c7-5-6(8)1-3-9-4-2-6/h1-5,8H2

InChI Key

YGHRXBQDVCIGNF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine involves the etherification reaction. In this process, 4-fluoropyran is reacted with methanamine under specific conditions to yield the desired product . Another method involves the reduction of 4-cyanotetrahydropyran using sodium hypochlorite or sodium hypobromite, followed by heating to reflux to produce 4-aminotetrahydropyran .

Industrial Production Methods

Industrial production of 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine typically involves large-scale etherification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted derivatives of the original compound .

Scientific Research Applications

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, fragrances, and high polymers .

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The compound’s amine group can form bonds with other molecules, facilitating the formation of amides and other derivatives. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine Fluoromethyl C₆H₁₂FNO 133.17 Enhanced metabolic stability; potential CNS activity due to fluorine's BBB penetration
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 3-Chlorophenyl C₁₁H₁₄ClNO 211.69 Higher lipophilicity (logP ~2.5); antimicrobial applications
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine 4-Fluorophenyl C₁₁H₁₄FNO 195.23 Moderate solubility (pKa 8.69); PDE4 inhibitor candidate
N-Methyltetrahydro-2H-pyran-4-amine N-Methyl C₆H₁₃NO 115.17 Reduced basicity (pKa ~9.5); synthetic intermediate for alkylated amines
4-(Aminomethyl)tetrahydro-2H-pyran-4-amine Aminomethyl C₆H₁₄N₂O 130.19 Dual amine functionality; prodrug potential via conjugation
4-(3-Trifluoromethylphenyl)tetrahydro-2H-pyran-4-amine 3-Trifluoromethylphenyl C₁₂H₁₄F₃NO 257.24 Strong electron-withdrawing effects; androgen receptor antagonist activity

Electronic and Steric Effects

  • Fluoromethyl vs. Halogenated Aryl Groups : The fluoromethyl group (C-F bond) imparts moderate electronegativity without significant steric bulk, favoring interactions with enzymes like PDE4 . In contrast, 3-chlorophenyl or 3-bromophenyl substituents () increase lipophilicity (logP >2.5) but may hinder target binding due to larger van der Waals radii.

Physicochemical Properties

  • Solubility and pKa : The fluoromethyl group slightly lowers pKa (~8.5) compared to N-methyl derivatives (pKa ~9.5), improving water solubility at physiological pH .
  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism enhances the half-life of 4-(fluoromethyl)tetrahydro-2H-pyran-4-amine compared to non-fluorinated analogues .

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